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Compound of Interest

Compound Name: Agh-107

Cat. No.: B15614997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings for Agh-107,

identified as KIVU-107, a novel antibody-drug conjugate (ADC) targeting Protein Tyrosine

Kinase 7 (PTK7). The performance of KIVU-107 is evaluated against other PTK7-targeting

ADCs, offering a landscape of the current developmental stage for this therapeutic target. The

information herein is based on publicly available preclinical data.

Introduction to PTK7-Targeting Antibody-Drug
Conjugates
Protein Tyrosine Kinase 7 (PTK7) is a member of the receptor protein tyrosine kinase family

that is overexpressed in a variety of solid tumors with limited expression in normal tissues,

making it an attractive target for cancer therapy. Antibody-drug conjugates are designed to

selectively deliver a potent cytotoxic payload to cancer cells, thereby minimizing systemic

toxicity and widening the therapeutic window. This guide focuses on KIVU-107 and compares

its preclinical profile with other PTK7-targeting ADCs: cofetuzumab pelidotin, PRO1107, and

LY-4175408.

Mechanism of Action
PTK7-targeting ADCs function by binding to the PTK7 receptor on the surface of cancer cells.

Upon binding, the ADC-receptor complex is internalized by the cell. Inside the cell, the cytotoxic
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payload is released from the antibody, leading to cell death. The specific payload determines

the precise mechanism of cytotoxicity. For instance, exatecan, the payload of KIVU-107 and

LY-4175408, is a topoisomerase I inhibitor that causes DNA damage, while auristatins, used in

cofetuzumab pelidotin and PRO1107, are microtubule inhibitors that disrupt cell division.
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Comparative Preclinical Data
The following tables summarize the available preclinical data for KIVU-107 and its

comparators. It is important to note that detailed quantitative data for KIVU-107 have not been

made publicly available. The information presented is based on press releases and conference

announcements from Kivu Bioscience.

Table 1: In Vitro Cytotoxicity
ADC Payload Cell Lines

IC50/EC50
Values

Source

KIVU-107
Exatecan (DAR

4)
Not specified

Potent antigen-

specific

cytotoxicity

reported.[1][2]

Kivu Bioscience

Cofetuzumab

Pelidotin

Auristatin (DAR

4)

H446, H661,

OVCAR3

EC50: 7.6, 27.5,

105 ng/mL,

respectively.

MedChemExpres

s

LY-4175408
Exatecan (DAR

8)

OV90-PTK7,

NCI-H446,

OVCAR3

EC50: 1.3, 0.5,

1.0 nM,

respectively.[3]

Eli Lilly & Co.

PRO1107 MMAE (DAR 8)
Panel of tumor

cell lines

Robust

cytotoxicity

reported.[4]

ProfoundBio

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective

concentration) are measures of a drug's potency. Lower values indicate higher potency.

Table 2: In Vivo Efficacy in Xenograft Models
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ADC Model Type Key Findings Source

KIVU-107
Mouse xenograft

models

Durable complete

tumor regressions

observed after a

single dose. Robust

activity in ADC-

resistant patient-

derived xenograft

(PDX) models.[1][2]

Kivu Bioscience

Cofetuzumab

Pelidotin

Patient-derived

xenografts (NSCLC,

Ovarian, TNBC)

Induced prolonged

tumor regression.
Pfizer

LY-4175408

Ovarian (high PTK7),

Lung (moderate

PTK7), Ovarian &

Colon (low PTK7)

Significant tumor

growth inhibition at

single doses of 0.5

mg/kg, 4 mg/kg, and 2

mg/kg, respectively.

Superior efficacy to

cofetuzumab pelidotin.

[3]

Eli Lilly & Co.

PRO1107
Lung, Ovarian,

Bladder CDX models

Potent antitumor

effects superior to

cofetuzumab pelidotin.

A 1.25 mg/kg dose

showed significant

tumor volume

reduction compared to

2.5 mg/kg of

cofetuzumab pelidotin.

[5]

ProfoundBio

Table 3: Preclinical Safety and Pharmacokinetics
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ADC Species Key Findings Source

KIVU-107 Non-human primates

Favorable

pharmacokinetics with

minimal unconjugated

exatecan exposure.

Exceptionally well-

tolerated with a wide

therapeutic index.[1]

[2]

Kivu Bioscience

Cofetuzumab

Pelidotin
Not specified

Preclinical data

supported clinical

development.

Pfizer

LY-4175408 Rat, Monkey

Favorable

pharmacokinetic

profile in monkey with

a half-life of ~8 days.

Well-tolerated in

monkey (50 mg/kg)

and rat (150 mg/kg)

with no mortalities or

significant toxicities.[3]

Eli Lilly & Co.

PRO1107 Rat, Monkey

Maximum tolerated

dose (MTD) in rats

was ~30 mg/kg (vs.

15 mg/kg for

cofetuzumab

pelidotin). Tolerated at

doses up to 9 mg/kg

in monkeys.[4]

ProfoundBio

Experimental Protocols
Detailed experimental protocols for KIVU-107 have not been publicly disclosed. The following

are generalized protocols commonly used in the preclinical evaluation of antibody-drug
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conjugates.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cell

lines by 50% (IC50).
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In Vitro Cytotoxicity Assay Workflow

Seed cancer cells in 96-well plates

Incubate for 24h

Treat with serial dilutions of ADC

Incubate for 72-120h

Add MTT or XTT reagent

Incubate for 2-4h

Measure absorbance

Calculate IC50
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Cell Seeding: Cancer cells expressing the target antigen (and control cells without

expression) are seeded into 96-well plates at a predetermined density and allowed to adhere

overnight.

ADC Treatment: The cells are treated with a range of concentrations of the ADC, a naked

antibody control, and a free payload control.

Incubation: The plates are incubated for a period of 3 to 5 days to allow the ADC to exert its

cytotoxic effect.

Viability Assessment: A cell viability reagent such as MTT or XTT is added to the wells.

Metabolically active cells convert the reagent into a colored formazan product.

Data Analysis: The absorbance of the colored product is measured using a plate reader. The

results are used to generate a dose-response curve and calculate the IC50 value.

Mouse Xenograft Model for In Vivo Efficacy
This model evaluates the anti-tumor activity of an ADC in a living organism.

Tumor Implantation: Human cancer cells are implanted subcutaneously into

immunocompromised mice.

Tumor Growth: Tumors are allowed to grow to a specified size.

Treatment Administration: Mice are randomized into groups and treated with the ADC,

vehicle control, or a comparator agent. Dosing can be a single administration or multiple

doses over time.

Tumor Measurement: Tumor volume and body weight are measured regularly throughout the

study.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, or at a specified time point. Tumors are then excised and weighed.

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes

in the treated groups to the control group. The number of partial and complete responses is

also recorded.
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Non-Human Primate (NHP) Toxicology and
Pharmacokinetic Studies
These studies are conducted to assess the safety profile and the absorption, distribution,

metabolism, and excretion (ADME) of the ADC before human clinical trials.

Species Selection: A relevant NHP species (e.g., cynomolgus monkey) that shows cross-

reactivity with the ADC is selected.

Dose Administration: The ADC is administered to the animals, typically intravenously, at

various dose levels.

Safety Monitoring: Animals are monitored for clinical signs of toxicity, and regular blood

samples are collected for hematology and clinical chemistry analysis.

Pharmacokinetic Analysis: Blood samples are collected at various time points to measure the

concentration of the total antibody, the conjugated ADC, and the free payload. This data is

used to determine key PK parameters such as half-life, clearance, and volume of

distribution.

Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and

tissues are collected for histopathological examination to identify any target organs of

toxicity.

Conclusion
The preclinical data for KIVU-107, although not fully detailed in the public domain, suggests a

promising anti-tumor profile with potent in vitro and in vivo activity and a favorable safety

margin in non-human primates.[1][2] When compared to other PTK7-targeting ADCs, KIVU-

107's use of an exatecan payload is a key differentiator from the auristatin-based cofetuzumab

pelidotin and PRO1107. The head-to-head preclinical comparisons of LY-4175408 and

PRO1107 against cofetuzumab pelidotin indicate that newer generation PTK7 ADCs may offer

improved efficacy.[3][5] The initiation of a Phase 1 clinical trial for KIVU-107 will be crucial in

determining if its promising preclinical findings translate into meaningful clinical benefit for

patients with PTK7-expressing tumors. Further disclosure of detailed preclinical data from Kivu

Bioscience will allow for a more direct and quantitative comparison with its contemporaries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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